Ioprocemic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

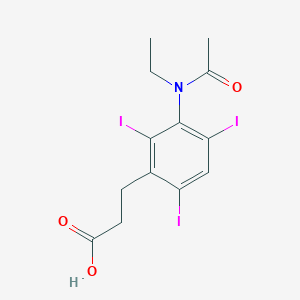

ヨードプロメ酸は、分子式C13H14I3NO3 を持つ化合物であり、その独特の構造と特性で知られています。 3-(3-(アセチル(エチル)アミノ)-2,4,6-トリヨードフェニル)プロパン酸 とも呼ばれています。この化合物は、3つのヨウ素原子を含んでいることが特徴であり、その大きな分子量と独特な化学的挙動に貢献しています。

準備方法

ヨードプロメ酸の合成には、通常、適切な芳香族前駆体のヨウ素化から始まるいくつかのステップが含まれます。反応条件には、通常、芳香族環にヨウ素原子を導入するために、ヨウ素と強力な酸化剤を使用する必要があります。 工業生産方法には違いがありますが、一般的には収率と純度を最適化した同様の合成ルートに従います .

化学反応の分析

ヨードプロメ酸は、次のような様々な化学反応を起こします。

酸化: ヨウ素原子の存在により、酸化反応を起こしやすく、多くの場合、ヨウ素化副生成物の生成につながります。

還元: 還元反応により、ヨウ素原子を脱離させることができ、脱ヨウ素化誘導体になります。

置換: 芳香族環は、適切な条件下でヨウ素原子を他の置換基に置き換えることができる置換反応を起こす可能性があります。これらの反応に使用される一般的な試薬には、過酸化水素のような酸化剤や水素化ホウ素ナトリウムのような還元剤などがあります。

科学研究における用途

ヨードプロメ酸は、科学研究においていくつかの用途があります。

化学: その独特な構造と反応性により、様々な有機合成反応における試薬として使用されます。

生物学: そのヨウ素化構造により、生物学的経路をトレーシングできる放射標識研究に有用です。

医学: ヨードプロメ酸は、特にX線画像のコントラスト剤として、診断画像における潜在的な用途について検討されています。

科学的研究の応用

Ioprocemic acid has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique structure and reactivity.

Biology: Its iodinated structure makes it useful in radiolabeling studies, where it can be used to trace biological pathways.

Medicine: this compound is explored for its potential use in diagnostic imaging, particularly in contrast agents for X-ray imaging due to its high iodine content.

作用機序

ヨードプロメ酸がその効果を発揮するメカニズムは、主にそのヨウ素含有量に関係しています。診断画像では、ヨードプロメ酸のヨウ素原子はX線を遮断し、内部構造の可視化を可能にします。 この化合物は、生物学的分子と相互作用することで、様々な生化学経路に影響を与える可能性もありますが、その具体的な分子標的と経路はまだ研究中です .

類似化合物の比較

ヨードプロメ酸は、ヨードポド酸やヨードキサノールなどの他のヨウ素化化合物と比較することができます。これらの化合物は、高いヨウ素含有量により、医療画像におけるコントラスト剤として類似した用途があります。ヨードプロメ酸の独特な構造は、ヨウ素原子と官能基の特定の配置により、特定の用途において明確な利点をもたらします。 例えば、その特定の反応性と安定性は、特定の合成目的または診断目的においてより適している可能性があります .

類似化合物

ヨードポド酸: 医療画像で使用されるもう一つのヨウ素化化合物です。

ヨードキサノール: X線画像で使用される非イオン性、水溶性コントラスト剤です。

ヨヘキソール: 放射線写真研究で広く使用されているコントラスト剤です.

類似化合物との比較

Ioprocemic acid can be compared with other iodinated compounds such as iopodic acid and iodixanol. These compounds share similarities in their use as contrast agents in medical imaging due to their high iodine content. this compound’s unique structure, with its specific arrangement of iodine atoms and functional groups, provides distinct advantages in certain applications. For instance, its specific reactivity and stability may make it more suitable for particular synthetic or diagnostic purposes .

Similar Compounds

Iopodic acid: Another iodinated compound used in medical imaging.

Iodixanol: A non-ionic, water-soluble contrast agent used in X-ray imaging.

Iohexol: A widely used contrast agent in radiographic studies.

特性

CAS番号 |

1456-52-6 |

|---|---|

分子式 |

C13H14I3NO3 |

分子量 |

612.97 g/mol |

IUPAC名 |

3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |

InChI |

InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20) |

InChIキー |

LLLMGEDYKIIGPY-UHFFFAOYSA-N |

SMILES |

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |

正規SMILES |

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |

Key on ui other cas no. |

1456-52-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。